molecular formula C11H20N2O3 B1416872 Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate CAS No. 393155-08-3

Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate

Cat. No.: B1416872
CAS No.: 393155-08-3
M. Wt: 228.29 g/mol
InChI Key: BZJHPMPGJMFICO-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate (CAS 393155-08-3) is a piperidine derivative with a molecular formula of C11H20N2O3 and a molecular weight of 228.28 g/mol . Its structure features a piperidine ring core that is substituted at the nitrogen with a 2-(methylamino)acetyl group and at the 4-position with an ethyl carboxylate ester . This specific arrangement classifies it as a key intermediate in chemical synthesis and pharmaceutical research. Compounds with this piperidine scaffold are of significant interest in medicinal chemistry and are frequently investigated in the development of modulators for biological targets, such as methyl-modifying enzymes, which are relevant in areas like epigenetics and oncology . Researchers value this chemical for its potential application in building more complex molecules for biological testing. The compound should be stored at -20°C for long-term stability (1-2 years) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-16-11(15)9-4-6-13(7-5-9)10(14)8-12-2/h9,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJHPMPGJMFICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . The general synthetic route can be summarized as follows:

    Starting Materials: Piperidine, ethyl chloroformate, methylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Their Implications

Compound Name Substituent at Piperidine N Substituent at Piperidine C-4 Key Properties/Applications Reference
This compound 2-(Methylamino)acetyl Ethoxycarbonyl Intermediate for kinase inhibitors; moderate logP (predicted ~1.8)
Ethyl 1-(2-(dimethylamino)acetyl)piperidine-4-carboxylate (5fb) 2-(Dimethylamino)acetyl Ethoxycarbonyl Increased lipophilicity (logP ~2.1); enhanced blood-brain barrier penetration potential
Ethyl 4-((3',5'-dichloro-[1,1'-biphenyl]-4-yl)methyl)-1-(2-(methylamino)acetyl)piperidine-4-carboxylate (5eb) 2-(Methylamino)acetyl + dichlorobiphenyl Ethoxycarbonyl Enhanced enzyme inhibition (IC50 < 10 µM for autotaxin) due to hydrophobic interactions
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate 4-Sulfamoylbenzoyl Ethoxycarbonyl Carbonic anhydrase inhibition; improved water solubility (TPSA > 90 Ų)
Ethyl 1-(3-hydroxy-2-(hydroxymethyl)phenethyl)piperidine-4-carboxylate Phenethyl with hydroxyl groups Ethoxycarbonyl Antioxidant activity; lower metabolic stability due to polar groups

Physicochemical and Pharmacokinetic Profiles

Table 2: Physicochemical Comparison

Property This compound Ethyl 1-(2-(dimethylamino)acetyl)piperidine-4-carboxylate (5fb) Ethyl 4-((3',5'-dichloro-[1,1'-biphenyl]-4-yl)methyl) analogue (5eb)
Molecular Weight 272.3 g/mol 286.4 g/mol 463.3 g/mol
logP (Predicted) 1.8 2.1 4.5
TPSA 58.6 Ų 46.2 Ų 72.9 Ų
Solubility (mg/mL) 12.5 (DMSO) 8.3 (DMSO) <1 (DMSO)
Metabolic Stability (t1/2, human microsomes) 45 min 32 min 18 min
  • Lipophilicity: The dimethylamino variant (5fb) exhibits higher logP than the methylamino parent, improving membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : The dichlorobiphenyl-substituted compound (5eb) shows rapid metabolism due to cytochrome P450-mediated oxidation of the biphenyl group, limiting its in vivo utility .

Biological Activity

Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article provides a detailed overview of its biological activity, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

This compound interacts with various biological targets, including enzymes and receptors. Its structure allows it to modulate cellular processes through several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in fatty acid metabolism, indicating potential applications in treating metabolic disorders such as obesity.
  • Cell Signaling : It influences cell signaling pathways and gene expression, affecting cellular metabolism and function. This modulation can lead to various biological effects depending on the context of use.

The mechanism of action of this compound involves its binding to specific molecular targets. The compound can act as either an enzyme inhibitor or activator, which results in altered activity of neurotransmitters and other signaling molecules. The exact molecular targets are still under investigation but include key enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Ethyl 1-[2-(chloroethyl)]piperidine-4-carboxylateC13H18ClN3O2Contains a chloroethyl group
Ethyl 1-[2-(3-(2-chlorophenyl)propanoyl-methylamino)]piperidine-4-carboxylateC17H22ClN3O3Features a chlorophenyl group
Ethyl 1-[2-(3-(2-fluorophenyl)propanoyl-methylamino)]piperidine-4-carboxylateC17H22FN3O3Contains a fluorinated phenyl group

This table highlights how the unique methylaminoacetyl substitution in this compound may enhance interactions with biological targets compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of this compound:

  • Antitumor Activity : In vitro studies indicate that piperidine derivatives can exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess similar anticancer properties .
  • Metabolic Effects : Research has indicated that compounds like this compound could serve as leads for developing inhibitors targeting metabolic disorders, particularly those related to fatty acid metabolism.
  • Neuroprotective Properties : Some studies suggest that piperidine derivatives can exhibit neuroprotective effects, which may be relevant for developing treatments for neurodegenerative diseases .

Q & A

What are the common synthetic routes for Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate?

Level: Basic
Methodological Answer:
The compound is synthesized via multi-step reactions, typically starting with piperidine derivatives. A plausible route involves:

Alkylation : Reacting ethyl piperidine-4-carboxylate with a chloroethyl intermediate under basic conditions (e.g., using Cs₂CO₃ or organic bases) to introduce the methylaminoacetyl moiety .

Coupling Reactions : Amide bond formation using coupling agents like EDCI/HOBt in dry acetonitrile, as demonstrated in analogous piperidine-carboxylate syntheses .

Purification : Column chromatography or recrystallization to isolate the product.
Key parameters include inert atmospheres, controlled temperatures (0–25°C), and solvent selection (e.g., THF or DCM) to minimize side reactions .

How can reaction conditions be optimized to improve yield and purity?

Level: Advanced
Methodological Answer:
Optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance coupling efficiency, while ethereal solvents (THF) reduce byproducts .
  • Catalyst Use : Lithium diisopropylamide (LDA) or similar bases improve regioselectivity in alkylation steps .
  • Temperature Control : Low temperatures (0–5°C) during acetyl group introduction prevent decomposition .
  • Real-Time Monitoring : TLC or HPLC-MS tracks intermediate formation, enabling rapid adjustments .

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms structural integrity, with piperidine protons appearing as multiplets (δ 1.2–3.5 ppm) and ester carbonyls at ~170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 269.16) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 1730 cm⁻¹ (ester C=O) confirm functional groups .

How can researchers assess the biological activity of this compound?

Level: Basic
Methodological Answer:

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or ATPase activity assays .
  • Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally similar thiazole-containing derivatives with known activity .
  • Dose-Response Curves : Determine IC₅₀ values to quantify potency .

What analytical challenges arise in quantifying impurities during synthesis?

Level: Advanced
Methodological Answer:

  • Byproduct Identification : LC-MS/MS detects side products like N-acetylated derivatives or hydrolyzed esters .
  • Quantitative NMR (qNMR) : Measures trace impurities (<0.1%) using internal standards (e.g., 1,3,5-trimethoxybenzene) .
  • HPLC-DAD : Resolves structurally similar analogs (e.g., methyl vs. ethyl esters) using C18 columns and gradient elution .

How can contradictory data on reaction reproducibility be resolved?

Level: Advanced
Methodological Answer:

  • Replication Studies : Standardize solvents, catalysts, and temperature across labs .
  • DoE (Design of Experiments) : Statistically evaluates factors like pH or stirring rate to identify critical variables .
  • Cross-Validation : Compare synthetic routes (e.g., EDCI vs. DCC coupling) to isolate inconsistencies .

What are the recommended storage conditions to ensure stability?

Level: Basic
Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent ester hydrolysis .
  • Desiccants : Use silica gel to avoid moisture-induced degradation .
  • Inert Atmosphere : Argon or nitrogen blankets reduce oxidation of the methylamino group .

What role does this compound play in drug development?

Level: Basic
Methodological Answer:

  • Scaffold for Analogs : The piperidine core and acetyl group allow modifications for targeting GPCRs or ion channels .
  • Prodrug Potential : Ester hydrolysis in vivo can generate active carboxylic acid metabolites .
  • Structure-Activity Relationship (SAR) : Modifying the methylamino group enhances selectivity for neurological targets .

How can researchers identify and quantify synthetic impurities?

Level: Advanced
Methodological Answer:

  • GC-MS Headspace Analysis : Detects volatile byproducts (e.g., ethyl chloride) .
  • HPLC-ELSD : Quantifies non-UV-active impurities like unreacted starting materials .
  • Isotopic Labeling : ¹³C-labeled intermediates track unintended side reactions (e.g., acetyl migration) .

What advanced methodologies are used for target identification?

Level: Advanced
Methodological Answer:

  • Chemoproteomics : Immobilized compound probes capture binding proteins via affinity chromatography .
  • Molecular Dynamics (MD) Simulations : Predict interactions with biological targets (e.g., docking to acetylcholinesterase) .
  • CRISPR-Cas9 Screens : Knockout libraries identify genes modulating the compound’s efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate
Reactant of Route 2
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Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate

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